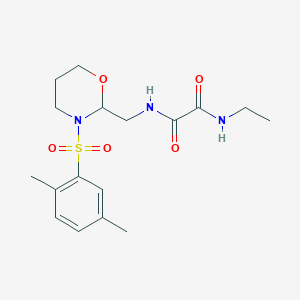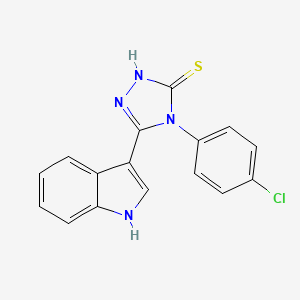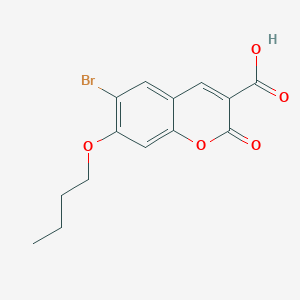
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-ethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a sulfonyl group, an oxazinan ring, and an oxalamide group . It’s likely that this compound has been synthesized for research purposes, as many complex organic molecules are.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group, oxazinan ring, and oxalamide group would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
1. Receptor Agonist Properties
Compounds similar to the one mentioned have been studied for their agonist properties at specific receptors, such as 5-HT1D receptors. These studies focus on the binding affinities and intrinsic efficacies of such compounds, offering insights into their potential use in neurological research and drug development (Barf et al., 1996).
2. Insecticidal Activity
Research on compounds with novel chemical structures, including those with sulfonyl groups, has shown extremely strong insecticidal activity, especially against lepidopterous pests. These studies highlight the potential application in developing new insecticides with unique modes of action for integrated pest management programs (Tohnishi et al., 2005).
3. Metabolism and Resistance in Insect Control
The differential metabolism by certain enzymes of related compounds suggests their utility in overcoming resistance mechanisms in pest management. This application is crucial for designing insect control agents that remain effective against resistant strains of pests (Sparks et al., 2012).
4. Peptide Synthesis Efficiency
Some related compounds have been studied for their efficiency in peptide synthesis, highlighting the influence of certain chemical groups on reactivity and stability. This research is significant for developing new methods in peptide synthesis, potentially improving the production of therapeutic peptides and proteins (Kolesińska et al., 2015).
5. Novel Insecticides Targeting Sap-Feeding Pests
The discovery of new classes of insect control agents, such as sulfoximines, demonstrates the broad-spectrum efficacy against many sap-feeding insect pests. This research underscores the potential application in agriculture to control pests that are resistant to current insecticides (Zhu et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-18-16(21)17(22)19-11-15-20(8-5-9-25-15)26(23,24)14-10-12(2)6-7-13(14)3/h6-7,10,15H,4-5,8-9,11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCJKAVTWIPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-ethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2941452.png)
![1-Methyl-4-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2941454.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2941457.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid](/img/structure/B2941462.png)

![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)
![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)


![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)